N-phenylpyrrolidin-3-amine
Overview
Description
N-phenylpyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a phenyl group and an amine group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
N-phenylpyrrolidin-3-amine primarily targets the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a significant target for therapeutic intervention.
Mode of Action
This interaction could lead to changes in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are not fully understood. Given its target, it is likely to influence cell survival and proliferation. More research is needed to determine the exact molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylpyrrolidin-3-amine typically involves the N-arylation of pyrrolidine. One common method is the Buchwald-Hartwig amination, where pyrrolidine is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-phenylpyrrolidin-3-amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Medicine: Potential therapeutic agent for the treatment of neurological disorders and as an intermediate in drug development.
Industry: Used in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the phenyl and amine substituents.
N-phenylpyrrolidin-2-one: A derivative with a carbonyl group at the second position instead of an amine group.
N-phenylpyrrolidin-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: N-phenylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and amine groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-phenylpyrrolidin-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, interactions with various biological targets, and implications for drug development.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a phenyl group and an amine group at the third position. This unique structure contributes to its ability to interact with various biological systems. The compound's molecular formula is , and it exhibits properties such as hydrogen bonding and self-assembly, making it relevant for material science applications as well.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets, particularly within the central nervous system. It has been shown to act as a ligand for various receptors, influencing neurotransmitter systems, particularly dopamine and serotonin pathways .
Target Interaction
- Serine/Threonine Kinase Pim-1 : this compound has been identified to target Pim-1 kinase, which plays a crucial role in cell survival and proliferation.
Enzyme Modulation
The compound can modulate the activity of certain enzymes, acting either as an inhibitor or an activator depending on the context. This modulation can affect various biochemical pathways, which may lead to therapeutic effects in neurological disorders.
Biological Activity and Therapeutic Potential
Research indicates that this compound and its derivatives exhibit significant biological activities, including:
- Antiseizure Activity : In vivo studies have demonstrated that derivatives of this compound exhibit varying degrees of antiseizure activity. Compounds with electron-withdrawing groups on the phenyl ring have shown enhanced efficacy against seizures in animal models .
- Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating conditions like epilepsy and other neurological disorders.
- Antagonism at Melanin-Concentrating Hormone Receptors : Certain derivatives have been identified as potent antagonists at melanin-concentrating hormone receptors, indicating potential applications in metabolic disorders .
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Antiseizure Activity Evaluation
A series of derivatives were synthesized and tested for their antiseizure properties. The study found that compounds with specific substitutions on the phenyl ring exhibited significant protection against focal seizures in rodent models. For instance:
- Compound 22 (3-Cl) : Showed 25% protection.
- Compound 26 (3-CF3) : Showed 50% protection.
These results highlight the importance of chemical modifications in enhancing pharmacological efficacy .
Study 2: Neurotransmitter Interaction
Research indicated that this compound interacts with dopamine and serotonin receptors, suggesting its potential role in mood regulation and treatment of depression-related disorders. The findings underscore the need for further exploration into its psychopharmacological properties .
Comparison with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-Pyrrolidine | Basic structure without phenyl or amine groups | Limited biological activity |
N-Pyrrolidin-2-one | Contains carbonyl instead of amine | Varies; less focus on CNS effects |
N-Methyl-N-phenylpyrrolidin-3-amines | Methylated variant; altered receptor interactions | Potentially altered pharmacodynamics |
The unique substitution pattern in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
N-phenylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUQJGCJNFFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465007 | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17741-13-8 | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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